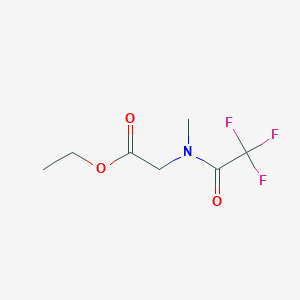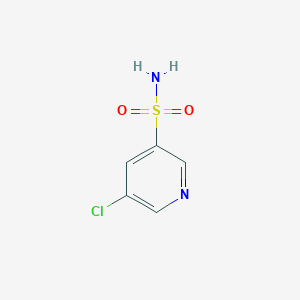
2-(4-丁氧基苯甲酰)-6-甲氧基吡啶
描述
“2-(4-Butoxybenzoyl)-6-methoxypyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. It also has a butoxybenzoyl group and a methoxy group attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of “2-(4-Butoxybenzoyl)-6-methoxypyridine” is not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of “2-(4-Butoxybenzoyl)-6-methoxypyridine” would likely be planar due to the presence of the pyridine ring. The butoxybenzoyl and methoxy groups may add some degree of sterics to the molecule .Chemical Reactions Analysis
The pyridine ring in “2-(4-Butoxybenzoyl)-6-methoxypyridine” is electron-deficient and can undergo electrophilic substitution reactions. The butoxybenzoyl and methoxy groups may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butoxybenzoyl)-6-methoxypyridine” would depend on the functional groups present in the molecule. For example, the presence of the pyridine ring would likely make the compound somewhat basic .科学研究应用
1. 代谢途径和抗癌药物的稳定性
甲氧基吡啶衍生物的一个应用是在新型抗癌药物的代谢中。例如,Lee等人(2004年)研究了一种名为YH3945的新型抗癌药物在大鼠中的代谢。他们发现,含有甲氧基吡啶基团的YH3945被广泛代谢,产生包括葡萄糖醛酸酯共轭物在内的各种代谢物。确定的主要代谢途径包括甲氧基吡啶的O-去甲基化、咪唑的N-去苄基化和羟基化。他们的研究突出了甲氧基吡啶在抗癌药物代谢稳定性中的重要性 (Lee et al., 2004)。
2. 寡脱氧核糖核苷酸生产中的合成和稳定性
类似于2-(4-丁氧基苯甲酰)-6-甲氧基吡啶结构的甲氧基吡啶衍生物已被用于合成寡脱氧核糖核苷酸。Mishra和Misra(1986年)利用3-甲氧基-4-苯氧基苯甲酰基团保护核苷的外环氨基,在受控条件下发现其高度选择性和稳定性。这种稳定性对通过磷酸三酯方法在固相支持上合成寡脱氧核糖核苷酸至关重要 (Mishra & Misra, 1986)。
3. 药物化学中的配体混合和氧化
含有甲氧基吡啶结构的N-杂环卡宾金(I)配合物被探索其在药物化学中的潜力,特别是作为抗增殖、抗癌和抗菌剂。Goetzfried等人(2020年)概述了这些配合物在乙腈/水混合物中的转化,详细描述了一种配体混合反应机制。理解这种机制对解释这些化合物的生物活性并为其在生物医学应用中进行优化至关重要 (Goetzfried et al., 2020)。
作用机制
Target of Action
This compound is structurally similar to 4-Butylbenzoyl chloride , which has been used in the synthesis of various compounds
Mode of Action
It is likely that this compound interacts with its targets through a mechanism similar to other benzoyl chloride derivatives . These compounds are known to be reactive and can form covalent bonds with various biological molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Butoxybenzoyl)-6-methoxypyridine are currently unknown . Given its structural similarity to other benzoyl chloride derivatives, it may influence pathways involving these compounds
Result of Action
Given its structural similarity to other benzoyl chloride derivatives, it may share some of their biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Butoxybenzoyl)-6-methoxypyridine is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound
未来方向
属性
IUPAC Name |
(4-butoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-4-12-21-14-10-8-13(9-11-14)17(19)15-6-5-7-16(18-15)20-2/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZUITUONMYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237651 | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-08-9 | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


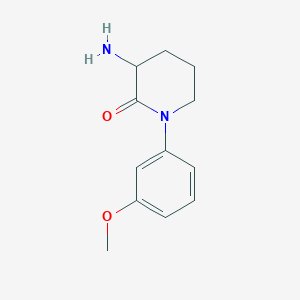


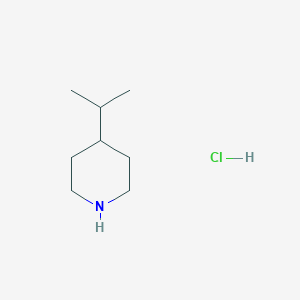
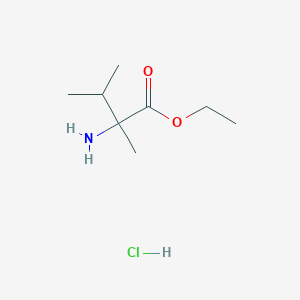
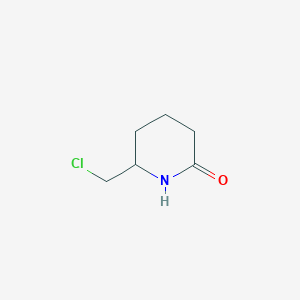
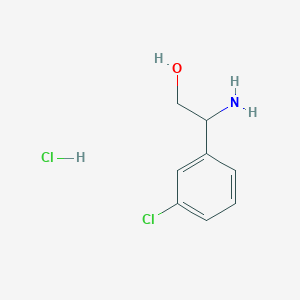
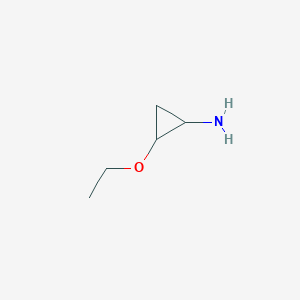

![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
